(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

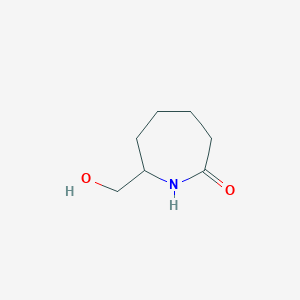

“(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1955505-93-7 . It has a molecular weight of 201.7 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Coordination Chemistry and Polymerization

A study by Choi et al. (2015) focused on the synthesis of Co(II) chloride complexes using a series of ligands, including N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine and others, to explore their polymerization capabilities. The research found that these complexes, particularly the one involving the cyclohexylamine unit, showed high activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This indicates a potential application in the production of high-quality polymers (Choi et al., 2015).

Synthesis of Pyrazole Derivatives

The work of Alizadeh et al. (2015) introduced a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a 1,3-dipolar cycloaddition reaction. This method could be applied to synthesize various pyrazole derivatives efficiently, which have potential applications in pharmaceuticals and agrochemicals (Alizadeh et al., 2015).

Antimicrobial and Anti-inflammatory Agents

Kendre et al. (2015) synthesized a new series of compounds by cyclo-condensation reactions involving pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the potential of such molecules in medical applications (Kendre et al., 2015).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) embarked on synthesizing novel heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial properties. The study revealed compounds with high potency against various cancer cell lines, offering insights into the development of new anticancer drugs (Katariya et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBXSFSVXUHEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CCC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)